molecular formula C14H19N3O B8365077 5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine

5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B8365077
M. Wt: 245.32 g/mol
InChI Key: VISWITQIXYHZTK-UHFFFAOYSA-N
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Description

5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core with a piperidine-ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted pyrrolopyridine derivatives.

Mechanism of Action

The mechanism of action of 5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

5-(2-piperidin-1-ylethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H19N3O/c1-2-6-17(7-3-1)8-9-18-13-10-12-4-5-15-14(12)16-11-13/h4-5,10-11H,1-3,6-9H2,(H,15,16)

InChI Key

VISWITQIXYHZTK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Additional 5-substituted 7-azaindoles were prepared following the protocol of Scheme 31, replacing 4-morpholineethanol with either 2-diethylamino-ethanol, 3-diethylamino-propan-1-ol, 2-piperidin-1-yl-ethanol, or 2-pyrrolidin-1-yl-ethanol to provide diethyl-[2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-ethyl]-amine, Diethyl-[3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-propyl]-amine, 5-(2-piperidin-1-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine, and 5-(2-pyrrolidin-1-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine, respectively.
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